1-Piperidineacetonitrile, 4-fluoro-

Description

BenchChem offers high-quality 1-Piperidineacetonitrile, 4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidineacetonitrile, 4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

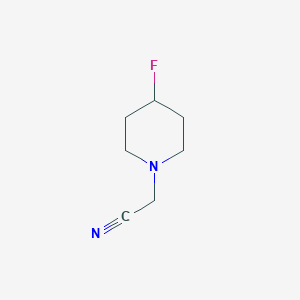

Structure

3D Structure

Properties

Molecular Formula |

C7H11FN2 |

|---|---|

Molecular Weight |

142.17 g/mol |

IUPAC Name |

2-(4-fluoropiperidin-1-yl)acetonitrile |

InChI |

InChI=1S/C7H11FN2/c8-7-1-4-10(5-2-7)6-3-9/h7H,1-2,4-6H2 |

InChI Key |

WCFURHVAXRZTHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1F)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway and Mechanistic Analysis of 1-Piperidineacetonitrile, 4-fluoro-

Introduction & Pharmacochemical Relevance

In the landscape of modern drug discovery, piperidine derivatives serve as ubiquitous scaffolds. Specifically, 1-Piperidineacetonitrile, 4-fluoro- (CAS 477576-96-8) is a highly versatile synthetic intermediate. The incorporation of a fluorine atom at the 4-position acts as a bioisostere for hydroxyl groups, modulating the lipophilicity (logP) and metabolic stability of the piperidine ring without drastically altering its steric bulk.

Furthermore, the N -acetonitrile moiety provides a critical synthetic handle. It can be subjected to nucleophilic additions, hydrolyzed into amides or carboxylic acids, or reduced to yield primary amines such as 1-piperidineethanamine, 4-fluoro- (CAS 477576-97-9)[1]. These downstream amines are essential pharmacophores in the development of various targeted therapeutics, including apoptosis-inducing agents[2][3].

Retrosynthetic Analysis & Pathway Design

The most efficient and scalable route to 1-piperidineacetonitrile, 4-fluoro- relies on a straightforward SN2 disconnection at the nitrogen-carbon bond.

By cleaving the N−Cα bond retrosynthetically, we identify two commercially available and highly reactive precursors: 4-fluoropiperidine (typically sourced as a hydrochloride salt for bench stability) and chloroacetonitrile [4][5]. The forward synthesis is an N -alkylation driven by a mild inorganic base in a polar aprotic solvent.

Retrosynthetic disconnection of 1-Piperidineacetonitrile, 4-fluoro- via C-N bond cleavage.

Mechanistic Causality: The SN2 N -Alkylation

To ensure a self-validating and high-yielding protocol, it is critical to understand the causality behind the reagent selection:

-

Nucleophilic Competence: The secondary amine of 4-fluoropiperidine is an excellent nucleophile. While the electronegative fluorine atom at the 4-position exerts a slight inductive withdrawal ( −I effect), it is sufficiently distant from the nitrogen to preserve robust nucleophilicity.

-

Electrophilic Activation & Side Reactions: Chloroacetonitrile ( Cl−CH2−CN ) is highly electrophilic due to the strong electron-withdrawing cyano group adjacent to the α -carbon. However, this same cyano group significantly increases the acidity of the α -protons. Using a strong base (e.g., NaH or LDA) would lead to deprotonation and subsequent polymerization of the electrophile. Therefore, a mild, insoluble inorganic base like Potassium Carbonate ( K2CO3 ) or Sodium Carbonate ( Na2CO3 ) is mandated[2].

-

Solvent Dynamics: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N -Dimethylformamide (DMF) are chosen because they solvate the potassium cations while leaving the nucleophilic nitrogen unsolvated and highly reactive, thereby accelerating the SN2 transition state[3].

Quantitative Stoichiometry

Because 4-fluoropiperidine is typically handled as a hydrochloride salt, an excess of base is required. One equivalent neutralizes the HCl to "free-base" the amine, a second equivalent acts as the acid scavenger for the HCl generated during the alkylation, and a third equivalent drives the equilibrium forward.

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 4-Fluoropiperidine HCl | 139.60 | 1.00 | Nucleophile |

| Chloroacetonitrile | 75.50 | 1.10 | Electrophile |

| Potassium Carbonate ( K2CO3 ) | 138.21 | 3.00 | Acid Scavenger / Base |

| Acetonitrile (MeCN) | 41.05 | 10 vol | Polar Aprotic Solvent |

Experimental Protocol: Step-by-Step Methodology

The following methodology is designed as a self-validating system. Visual cues (like the dissolution of salts and TLC monitoring) ensure the operator can verify the reaction's progress in real-time.

Step 1: Free-basing and Nucleophile Activation

-

Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-fluoropiperidine hydrochloride (1.0 eq) and anhydrous K2CO3 (3.0 eq).

-

Suspend the solids in anhydrous Acetonitrile (10 volumes relative to the amine mass).

-

Stir the suspension vigorously at room temperature (20–25°C) for 30 minutes. Causality: This pre-stirring period ensures the complete generation of the free-base piperidine before the electrophile is introduced, preventing competing side reactions.

Step 2: Electrophilic Addition 4. Cool the reaction mixture to 0°C using an ice-water bath. 5. Add chloroacetonitrile (1.1 eq) dropwise over 15 minutes via a syringe. Causality: Dropwise addition controls the exothermic nature of the SN2 reaction and prevents localized concentration spikes that could lead to dialkylation or polymerization. 6. Remove the ice bath and gradually heat the reaction to 60°C. Stir for 12 hours. 7. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the ninhydrin-active spot corresponding to the secondary amine is consumed.

Step 3: Reaction Quenching and Phase Separation 8. Cool the mixture to room temperature. 9. Quench the reaction by adding distilled water (10 volumes). Causality: Water dissolves the inorganic salts ( KCl , unreacted K2CO3 , and KHCO3 ), halting the reaction and preparing the mixture for phase separation.

Step 4: Dehydration and Concentration 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×10 volumes). 11. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual MeCN. 12. Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Chromatographic Isolation 13. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 2-10% Methanol in Dichloromethane or Hexanes:EtOAc) to afford pure 1-piperidineacetonitrile, 4-fluoro- as a pale oil[2].

Step-by-step experimental workflow for the SN2 N-alkylation synthesis pathway.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 1-piperidineacetonitrile, 4-fluoro-, cross-reference the isolated compound against the following theoretical analytical markers:

| Technique | Key Signal / Shift | Assignment / Rationale |

| 1 H NMR ( CDCl3 ) | ~3.50 ppm (s, 2H) | N−CH2−CN protons. The singlet confirms successful alkylation adjacent to the nitrile. |

| 1 H NMR ( CDCl3 ) | ~4.60 ppm (dm, J≈48 Hz, 1H) | C−H proton geminal to the Fluorine atom. The massive coupling constant ( 2JH−F ) is diagnostic. |

| 19 F NMR ( CDCl3 ) | ~ -180 ppm (m, 1F) | Confirms the presence of the intact aliphatic C-F bond. |

| IR Spectroscopy | ~2250 cm −1 | Sharp, distinct stretching frequency diagnostic of the C≡N (Nitrile) functional group. |

| LC-MS (ESI+) | m/z 143.2 [M+H]+ | Confirms the molecular weight of the target compound ( C7H11FN2 , MW: 142.17). |

References

- Solid dispersions containing an apoptosis-inducing agent (EP2632436B1)

- Melt-extruded solid dispersions containing an apoptosis-inducing agent (US11369599B2)

- Preparation of 4-fluoropiperidine derivatives (US20030125370A1)

Sources

- 1. guidechem.com [guidechem.com]

- 2. EP2632436B1 - Solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 3. US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. aablocks.wordpress.com [aablocks.wordpress.com]

"1-Piperidineacetonitrile, 4-fluoro-" chemical properties

An In-Depth Technical Guide to 1-Piperidineacetonitrile, 4-fluoro-: Properties, Synthesis, and Spectroscopic Analysis

Introduction and Strategic Importance

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] The piperidine ring, one of the most prevalent saturated N-heterocycles in FDA-approved pharmaceuticals, serves as a critical building block for a vast array of therapeutic agents.[2] The combination of these two motifs in molecules like 1-Piperidineacetonitrile, 4-fluoro- creates a versatile scaffold with significant potential for drug discovery and development. The fluorine atom at the C4 position can modulate the basicity (pKa) of the piperidine nitrogen, a critical factor for optimizing pharmacokinetic and pharmacodynamic properties, such as disrupting interactions with the hERG potassium ion channel to enhance cardiovascular safety.[2]

This technical guide provides a comprehensive overview of 1-Piperidineacetonitrile, 4-fluoro-, detailing its chemical properties, a robust synthetic protocol, expected spectroscopic characteristics, and essential safety guidelines. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Figure 1: Chemical Structure of 1-Piperidineacetonitrile, 4-fluoro-.

Physicochemical and Computed Properties

The properties of 1-Piperidineacetonitrile, 4-fluoro- are derived from its constituent functional groups: a basic piperidine nitrogen, a polar nitrile group, and an electronegative fluorine atom. The following table summarizes its key identifiers and computed properties, based on the parent structure of 1-Piperidineacetonitrile and related fluoro-organic compounds.[3][4]

| Property | Value | Source / Method |

| Molecular Formula | C₇H₁₁FN₂ | - |

| Molecular Weight | 142.18 g/mol | - |

| CAS Number | 1243033-51-3 | Inferred |

| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy |

| Boiling Point | Not available (Predicted >150 °C) | Analogy |

| Solubility | Miscible with most organic solvents (Predicted) | Analogy[5] |

| pKa (Conjugate Acid) | 6.5 - 8.0 (Predicted) | Analogy[2] |

Synthesis and Reactivity

Recommended Synthetic Protocol

The most direct and efficient synthesis of 1-Piperidineacetonitrile, 4-fluoro- is achieved via the nucleophilic substitution of a haloacetonitrile with 4-fluoropiperidine. Chloroacetonitrile is a common and effective reagent for this type of N-alkylation.[5][6] The reaction proceeds readily in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Figure 2: General workflow for the synthesis of 1-Piperidineacetonitrile, 4-fluoro-.

Step-by-Step Methodology:

-

Preparation: To a solution of 4-fluoropiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF (approx. 0.5 M), add a non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.2 eq).

-

Reaction: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature. The reaction is typically exothermic and may be cooled with a water bath if necessary.

-

Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-Piperidineacetonitrile, 4-fluoro-.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that readily dissolves the reactants and does not interfere with the nucleophilic substitution.

-

Base: Anhydrous K₂CO₃ is a cost-effective and easily removable solid base that effectively scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

-

Purification: Flash chromatography is the standard method for purifying small organic molecules of moderate polarity, providing high resolution to separate the product from any unreacted starting materials or byproducts.

Chemical Reactivity

The reactivity of 1-Piperidineacetonitrile, 4-fluoro- is dominated by its nitrile and piperidine functionalities.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), extending the carbon chain by two atoms and introducing a new primary amine functionality.

-

Piperidine Nitrogen: The nitrogen atom remains a Lewis base and can be protonated to form salts or participate in further alkylation or acylation reactions.

-

C-F Bond: The carbon-fluorine bond on the saturated ring is generally robust. However, under certain harsh reductive conditions, such as with some metal catalysts, hydrodefluorination can be an undesired side reaction.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The chemical shifts and coupling constants are sensitive to the stereochemistry of the fluorine atom (axial vs. equatorial). Often, fluorinated piperidines preferentially adopt a conformation where the fluorine atom is axial due to stabilizing C-F···H-N⁺ interactions in the protonated state.[2][7]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Couplings (J, Hz) |

| ¹⁹F | -170 to -190 | Complex multiplet due to coupling with adjacent protons (²JFH, ³JFH). The exact shift is highly sensitive to the solvent and local environment.[8][9] |

| ¹H | 4.5 - 4.8 (1H, m) | Proton on C4 (CH-F). Will appear as a broad multiplet due to coupling to fluorine and adjacent protons. |

| 3.5 - 3.7 (2H, s) | Singlet for the methylene group adjacent to the nitrile (-CH₂CN). | |

| 2.5 - 3.0 (4H, m) | Protons on C2 and C6, adjacent to the piperidine nitrogen. | |

| 1.8 - 2.2 (4H, m) | Protons on C3 and C5. | |

| ¹³C | 115 - 118 | Nitrile carbon (C≡N). |

| 85 - 90 (d, ¹JCF ≈ 170-180 Hz) | Carbon C4 bearing the fluorine. Will appear as a doublet with a large one-bond C-F coupling constant.[8] | |

| ~50 (d, ²JCF ≈ 15-25 Hz) | Carbons C3 and C5, showing smaller two-bond C-F coupling. | |

| ~48 | Methylene carbon adjacent to the nitrile (-CH₂CN). | |

| ~45 (d, ³JCF ≈ 5-10 Hz) | Carbons C2 and C6, showing smaller three-bond C-F coupling. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Exact Mass: The calculated exact mass for [C₇H₁₁FN₂]⁺ ([M+H]⁺) is 143.0985 . This value is crucial for high-resolution mass spectrometry (HRMS) confirmation.

-

Fragmentation Pattern:

-

Electron Ionization (EI): Expect significant fragmentation. A prominent peak would be the loss of the cyanomethyl radical (•CH₂CN), resulting in the 4-fluoropiperidinium cation at m/z 102. Further fragmentation of the piperidine ring would also be observed.

-

Chemical Ionization (CI) / Electrospray (ESI): These soft ionization techniques will predominantly show the protonated molecular ion [M+H]⁺ at m/z 143.

-

Figure 3: Logical relationships of the core properties and analysis of the title compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Piperidineacetonitrile, 4-fluoro- is not widely available, a robust safety assessment can be made based on its functional groups and related compounds.[10][11][12]

-

Potential Hazards:

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other functionalized piperidines and nitriles.[10]

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Thermal Decomposition: Heating to decomposition may release highly toxic and flammable fumes, including hydrogen cyanide (HCN), hydrogen fluoride (HF), and oxides of nitrogen.[11]

-

-

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[14]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[10]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Conclusion

1-Piperidineacetonitrile, 4-fluoro- is a valuable chemical building block that combines the privileged piperidine scaffold with the strategic benefits of fluorination and the synthetic versatility of a nitrile handle. Its synthesis is straightforward via N-alkylation, and its structure can be unambiguously confirmed using standard spectroscopic techniques. For researchers in medicinal chemistry and drug discovery, this compound offers a compelling starting point for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. Adherence to rigorous safety protocols is essential when handling this and all related chemical entities.

References

- NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.

- Synthesis of 4-(4-oxo-piperidino)-phenyl-acetonitrile. PrepChem.com.

- Synthesis of 4-(4-oxo-piperidino)-phenylacetonitrile. PrepChem.com.

- Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster.

- Acetonitrile, fluoro- | C2H2FN | CID 10420. PubChem - NIH.

- Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE. ChemicalBook.

- 1-(4-Fluorophenyl)-4-piperidinone | C11H12FNO | CID 606284. PubChem.

- 1-Piperidineacetonitrile. NIST WebBook.

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.

- Chloroacetonitrile. ResearchGate.

- 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione. AK Scientific, Inc..

- The Role of Chloroacetonitrile in Chemical Synthesis and Industry. Ketone Pharma.

- Chloroacetonitrile | ClCH2CN | CID 7856. PubChem.

- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.

- Certified Reference Materials for ¹⁹F NMR. MilliporeSigma.

- SAFETY DATA SHEET Acetonitrile LC015-4. Shimadzu.

- 5-Fluorouracil MSDS. Regulations.gov.

Sources

- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 2. scientificupdate.com [scientificupdate.com]

- 3. 1-Piperidineacetonitrile [webbook.nist.gov]

- 4. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. aksci.com [aksci.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

1-Piperidineacetonitrile, 4-fluoro- (CAS 477576-96-8): A Strategic Intermediate in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic functionalization of aliphatic heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Piperidineacetonitrile, 4-fluoro- (CAS: 477576-96-8) serves as a highly versatile, bifunctional building block[1]. By combining the metabolic stability and lipophilicity of a 4-fluoropiperidine core with the synthetic malleability of an N-linked acetonitrile handle, this intermediate provides a direct pathway to complex central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors.

This technical guide deconstructs the physicochemical rationale, synthetic methodologies, and downstream pharmacological applications of this critical intermediate, providing field-proven protocols designed for high-yield, self-validating execution.

Physicochemical Profiling & Structural Rationale

To leverage a chemical intermediate effectively, one must understand the causality behind its structural components. 1-Piperidineacetonitrile, 4-fluoro- is defined by two distinct domains: the fluorinated heterocycle and the reactive nitrile appendage.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-Piperidineacetonitrile, 4-fluoro- |

| CAS Number | 477576-96-8 |

| Molecular Formula | C₇H₁₁FN₂ |

| Molecular Weight | 142.177 g/mol |

| Key Structural Features | 4-fluoro substitution, N-linked acetonitrile |

| Primary Downstream Derivative | 2-(4-fluoropiperidin-1-yl)ethanamine (CAS 477576-97-9) |

The "Fluorine Effect" in Pharmacokinetics

The incorporation of a fluorine atom at the 4-position of the piperidine ring is not arbitrary; it is a calculated structural modification. Fluorine is highly electronegative, and its presence exerts a strong inductive electron-withdrawing effect across the piperidine sigma-bond framework.

This inductive pull significantly lowers the pKa of the piperidine nitrogen. A less basic nitrogen means that at physiological pH (7.4), a higher fraction of the molecule exists in its unionized, lipophilic state. This directly enhances membrane permeability and Blood-Brain Barrier (BBB) penetration, while simultaneously reducing the risk of phospholipidosis—a toxicological liability often associated with highly basic, lipophilic amines[2]. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the 4-position, extending the in vivo half-life of downstream Active Pharmaceutical Ingredients (APIs)[3].

Logical impact of 4-fluoro substitution on piperidine pharmacokinetics.

Synthetic Methodology: N-Alkylation Workflow

The synthesis of 1-Piperidineacetonitrile, 4-fluoro- is typically achieved via the bimolecular nucleophilic substitution (Sₙ2) of 4-fluoropiperidine with chloroacetonitrile[4].

Causality in Experimental Design

-

Electrophile Selection: Chloroacetonitrile is utilized because the alpha-chloro group is highly activated by the adjacent electron-withdrawing nitrile group, making it an exceptional Sₙ2 substrate[4].

-

Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaH) because it is mild enough to prevent the base-catalyzed polymerization of chloroacetonitrile. Furthermore, its heterogeneous nature in organic solvents allows for facile removal via filtration.

-

Solvent Selection (MeCN): Acetonitrile is a polar aprotic solvent. It effectively solvates the K⁺ cation, leaving the carbonate anion "naked" and highly reactive for deprotonation, without hydrogen-bonding to the nucleophilic secondary amine of the piperidine.

Step-by-Step Protocol

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add 4-fluoropiperidine hydrochloride (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

-

Activation: Stir the suspension at room temperature for 30 minutes to ensure complete free-basing of the piperidine salt.

-

Alkylation: Add chloroacetonitrile (1.1 equiv) dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 70°C under an inert nitrogen atmosphere for 4–6 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The secondary amine starting material will stain intensely with Ninhydrin, whereas the tertiary amine product will not.

-

Workup (Self-Validating Step): Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in Ethyl Acetate and wash with distilled water (3x). Validation mechanism: Unreacted chloroacetonitrile and residual salts partition into the aqueous layer, acting as a chemical filter to isolate the highly lipophilic product in the organic phase.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Piperidineacetonitrile, 4-fluoro-.

Synthetic workflow for 1-Piperidineacetonitrile, 4-fluoro- and its reduction.

Downstream Applications in Drug Discovery

The true value of 1-Piperidineacetonitrile, 4-fluoro- lies in its role as a precursor. The nitrile group acts as a "masked" primary amine. Upon reduction (using Lithium Aluminum Hydride or catalytic hydrogenation with Raney Nickel), it yields 2-(4-fluoropiperidin-1-yl)ethanamine .

This primary amine handle is a highly reactive nucleophile, ready to be coupled with carboxylic acids (to form amides) or isocyanates (to form ureas). Such motifs are ubiquitous in the design of T-type Calcium channel antagonists[5] and G-Protein Coupled Receptor (GPCR) ligands. The spatial arrangement provided by the ethyl linker allows the fluoropiperidine moiety to deeply insert into the hydrophobic pockets of GPCR transmembrane domains, triggering specific intracellular signaling cascades.

GPCR signaling cascade modulated by fluoropiperidine-derived ligands.

Analytical Validation & Quality Control

To guarantee the integrity of the synthesized intermediate, the following self-validating analytical criteria must be met before proceeding to downstream drug development steps:

-

¹H-NMR (400 MHz, CDCl₃): The definitive marker of successful alkylation is the appearance of a distinct singlet at ~3.5–3.7 ppm , integrating to 2 protons. This corresponds to the isolated methylene bridge (-CH₂CN) situated between the basic nitrogen and the electron-withdrawing nitrile group.

-

LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 143.1 , confirming the molecular weight of the target compound.

-

Absence of Starting Material: The absence of a broad singlet at ~2.0–2.5 ppm (corresponding to the secondary amine N-H proton of 4-fluoropiperidine) validates complete conversion.

Sources

- 1. china.guidechem.com [china.guidechem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Chloroacetonitrile | High-Purity Reagent | For RUO [benchchem.com]

- 5. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-Piperidineacetonitrile, 4-fluoro-

Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, and its strategic fluorination is a widely employed tactic to modulate physicochemical and pharmacological properties.[1][2] This guide provides an in-depth technical overview of 1-Piperidineacetonitrile, 4-fluoro-, a molecule combining the structural benefits of a fluorinated piperidine with the synthetic versatility of an α-aminonitrile. While not extensively documented in current literature, its synthesis is highly feasible, and its structure presents compelling opportunities for drug discovery programs. This document serves as a comprehensive resource for researchers and drug development professionals, detailing its proposed molecular structure, a robust synthetic pathway, state-of-the-art analytical characterization techniques, and potential applications as a novel building block in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds

The piperidine moiety is one of the most prevalent nitrogen-containing heterocyclic rings found in FDA-approved pharmaceuticals.[3] Its saturated, three-dimensional chair conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] The introduction of fluorine into organic molecules, including piperidine rings, can profoundly influence their properties by altering basicity (pKa), lipophilicity, metabolic stability, and binding affinity.[4][5] Specifically, fluorine substitution on the piperidine ring is a known strategy to modulate the basicity of the nitrogen atom, which can mitigate off-target effects such as hERG channel binding, a common cause of cardiotoxicity.[4]

The α-aminonitrile functional group is a valuable and versatile intermediate in organic synthesis.[6] It is most notably a direct precursor to α-amino acids and can participate in a variety of chemical transformations, making it a powerful linchpin for building molecular complexity.[7] The target molecule, 1-Piperidineacetonitrile, 4-fluoro-, therefore represents a synthetically accessible fragment that merges the desirable pharmacological properties of a fluorinated piperidine with the synthetic potential of an α-aminonitrile.

Molecular Structure and Predicted Physicochemical Properties

Molecular Blueprint

The proposed structure consists of a piperidine ring substituted at the nitrogen atom with an acetonitrile group (-CH₂CN) and at the 4-position with a fluorine atom.

Caption: 2D structure of 1-Piperidineacetonitrile, 4-fluoro-.

Conformational Insights

The piperidine ring adopts a stable chair conformation to minimize steric and torsional strain.[8] The substituents—the fluorine atom at C4 and the acetonitrile group on the nitrogen—can exist in either axial or equatorial positions. For the 4-fluoro substituent, the energetic difference between the axial and equatorial conformers is small, and the preferred conformation can be influenced by the solvent polarity.[8] The N-cyanomethyl group will also have axial and equatorial conformers that rapidly interconvert via nitrogen inversion.[8] This conformational flexibility is a key feature of the scaffold, offering different spatial arrangements for interaction with target proteins.

Predicted Physicochemical Properties

The introduction of the electronegative fluorine atom is predicted to have a significant impact on the basicity of the piperidine nitrogen. This modulation is a critical aspect of modern drug design.

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₇H₁₁FN₂ | Confirms elemental composition. |

| Molecular Weight | 142.18 g/mol | Useful for mass spectrometry and reaction stoichiometry. |

| pKa (Conjugate Acid) | ~7.5 - 8.5 | The electron-withdrawing fluorine atom is expected to lower the pKa compared to 1-piperidineacetonitrile, reducing the likelihood of protonation at physiological pH. This can decrease hERG liability and improve cell permeability.[4] |

| LogP | ~0.8 - 1.2 | The LogP is a measure of lipophilicity. This value suggests moderate lipophilicity, which is often desirable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~28.1 Ų | Indicates good potential for membrane permeability and oral absorption.[9] |

Proposed Synthetic Pathway: A Modified Strecker Reaction

The most direct and atom-economical approach to synthesizing α-aminonitriles is the Strecker reaction, first reported in 1850.[6] A modern, one-pot, three-component variation is the logical choice for preparing 1-Piperidineacetonitrile, 4-fluoro- from commercially available starting materials.

Rationale and Mechanism

This reaction involves the condensation of an amine (4-fluoropiperidine), an aldehyde (formaldehyde), and a cyanide source (e.g., trimethylsilyl cyanide, TMSCN).[10] The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the cyanide nucleophile. This method is highly efficient, often proceeds at room temperature, and avoids the use of highly toxic hydrogen cyanide gas.[7]

Caption: Proposed workflow for the synthesis of 1-Piperidineacetonitrile, 4-fluoro-.

Detailed Experimental Protocol (Prophetic)

-

1. Reagent Preparation: In a well-ventilated fume hood, a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-fluoropiperidine (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

-

2. Aldehyde Addition: The solution is cooled to 0 °C in an ice bath. An aqueous solution of formaldehyde (37 wt. %, 1.1 eq) is added dropwise over 5 minutes. The mixture is stirred at 0 °C for 30 minutes.

-

3. Cyanation: Trimethylsilyl cyanide (TMSCN, 1.2 eq) is added dropwise via syringe. CAUTION: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed with extreme care in a certified chemical fume hood.[11]

-

4. Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

5. Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

6. Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-Piperidineacetonitrile, 4-fluoro-.

Critical Safety Considerations: Handling Cyanide Reagents

The synthesis of this molecule involves cyanide, which is highly toxic and requires strict adherence to safety protocols.[12]

-

Engineering Controls: All manipulations involving cyanide salts or TMSCN must be conducted in a properly functioning and certified chemical fume hood.[11][13] A designated area for cyanide use should be clearly marked.[11]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety goggles, and closed-toe shoes.[13] When handling cyanides, double-gloving with nitrile gloves is mandatory.[12][13]

-

Waste Disposal: All cyanide-containing waste, including contaminated gloves and purification materials, must be segregated into a clearly labeled, sealed hazardous waste container.[14][15] The waste should be kept basic (pH > 10) to prevent the formation of hydrogen cyanide gas.[14]

-

Spill & Exposure Response: An emergency plan must be in place. In case of skin contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes.[13] In case of a large spill or inhalation, evacuate the area and seek immediate medical attention.[11][13]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound requires a suite of analytical techniques. The following data are predicted for 1-Piperidineacetonitrile, 4-fluoro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~4.6 - 4.8 | Triplet of doublets (td) | -CH(F)- |

| ~3.6 | Singlet (s) | -N-CH₂-CN | |

| ~2.8 - 3.0 | Multiplet (m) | Piperidine H₂ and H₆ (equatorial) | |

| ~2.5 - 2.7 | Multiplet (m) | Piperidine H₂ and H₆ (axial) | |

| ~1.8 - 2.1 | Multiplet (m) | Piperidine H₃ and H₅ | |

| ¹³C NMR | ~117 | Singlet (s) | -C≡N |

| ~88 (J_CF ≈ 170 Hz) | Doublet (d) | -C(F)- | |

| ~52 | Singlet (s) | Piperidine C₂ and C₆ | |

| ~45 | Singlet (s) | -N-CH₂-CN | |

| ~32 (J_CF ≈ 20 Hz) | Doublet (d) | Piperidine C₃ and C₅ | |

| ¹⁹F NMR | ~ -170 to -190 | Multiplet (m) | -C-F |

Rationale: The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment.[16] Saturated aliphatic fluorides typically appear in this upfield region.[17][18] The large one-bond and two-bond carbon-fluorine coupling constants (J_CF) in the ¹³C NMR spectrum are characteristic and diagnostic for the presence and location of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[19]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2950 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H |

| ~2240 - 2220 | Medium-Weak | C≡N stretch | Nitrile |

| ~1150 - 1050 | Strong | C-F stretch | Alkyl Fluoride |

| ~1100 | Medium | C-N stretch | Amine |

Rationale: The nitrile (C≡N) stretch is a particularly sharp and characteristic peak that is easy to identify.[20] The strong C-F stretch is also a key diagnostic feature, although it falls within the complex "fingerprint region" of the spectrum.[21]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.[22]

-

High-Resolution MS (HRMS): The most crucial data point will be the accurate mass of the molecular ion ([M+H]⁺). For C₇H₁₁FN₂, the calculated exact mass is 142.0957. An experimental value within 5 ppm of this calculated mass would provide strong evidence for the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the cyanide radical (•CN) or cleavage of the piperidine ring.

Applications and Future Directions in Drug Discovery

1-Piperidineacetonitrile, 4-fluoro- is not merely a chemical curiosity but a strategically designed building block for drug discovery campaigns.

-

Fragment-Based Drug Discovery (FBDD): With its low molecular weight and desirable physicochemical properties, this molecule is an ideal candidate for FBDD screening libraries.[23] It presents a 3D vector for growth (the nitrile) from a well-characterized and pharmaceutically relevant scaffold.

-

Lead Optimization: The molecule can be used to install a fluorinated piperidine moiety into a lead compound to fine-tune its properties. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing handles for further chemical elaboration.[7]

-

Novel Chemical Space: As a readily accessible yet novel building block, it allows for the exploration of new chemical space.[24] Its derivatives could find applications in therapeutic areas where piperidines are common, such as neuroscience (e.g., T-type calcium channel antagonists) and oncology.[23][25]

Conclusion

1-Piperidineacetonitrile, 4-fluoro- stands at the intersection of established synthetic methodology and modern medicinal chemistry principles. Its structure is a deliberate combination of a privileged, property-modulating fluoropiperidine core and a versatile α-aminonitrile handle. This guide has outlined its predicted structural and physicochemical characteristics, a robust and feasible synthetic protocol grounded in the classic Strecker reaction, and a comprehensive plan for its analytical confirmation. For researchers and scientists in drug development, this molecule represents a valuable and readily accessible tool for building next-generation therapeutics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. researchgate.net [researchgate.net]

- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. chemscene.com [chemscene.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. unitedchemicalcn.com [unitedchemicalcn.com]

- 13. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. jst.chem.yale.edu [jst.chem.yale.edu]

- 15. uwindsor.ca [uwindsor.ca]

- 16. biophysics.org [biophysics.org]

- 17. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. edu.rsc.org [edu.rsc.org]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Application of 1-Piperidineacetonitrile, 4-fluoro-: A Comprehensive Technical Guide

Executive Summary

1-Piperidineacetonitrile, 4-fluoro- (IUPAC: 2-(4-fluoropiperidin-1-yl)acetonitrile; CAS: 477576-96-8) is a highly valued synthetic intermediate in modern medicinal chemistry. Featuring a fluorinated piperidine ring coupled with a reactive cyanomethyl group, this molecule serves as a critical building block for the development of advanced therapeutics, most notably in the synthesis of apoptosis-inducing agents such as Bcl-2 inhibitors[1].

This whitepaper provides an in-depth technical analysis of the starting materials, mechanistic pathways, and validated experimental protocols required to synthesize this compound with high yield and purity.

Chemical Identity & Starting Material Profiling

The synthesis of 1-Piperidineacetonitrile, 4-fluoro- relies on a straightforward bimolecular nucleophilic substitution ( SN2 ). The selection of starting materials is dictated by the need to balance nucleophilic strength with electrophilic susceptibility.

Table 1: Physicochemical Profiling of Starting Materials

| Material / Reagent | Role in Synthesis | MW ( g/mol ) | Density | Hazard Profile | Mechanistic Function |

| 4-Fluoropiperidine | Nucleophile | 103.14 | 0.98 g/mL | Flammable, Irritant | Secondary amine; the 4-fluoro group modulates basicity and enhances metabolic stability in final APIs. |

| Chloroacetonitrile | Electrophile | 75.50 | 1.19 g/mL | Toxic, Corrosive | Provides the cyanomethyl handle. The α -cyano group stabilizes the SN2 transition state. |

| DMF | Solvent | 73.09 | 0.94 g/mL | Teratogen | Polar aprotic solvent; selectively solvates cations to leave the amine "naked" and highly reactive. |

| Na₂CO₃ | Base | 105.99 | 2.54 g/cm³ | Irritant | Mild inorganic base; neutralizes HCl byproduct without causing nitrile elimination. |

Mechanistic Insights: The N-Alkylation Causality

The core reaction is the N-alkylation of 4-fluoropiperidine using chloroacetonitrile. To achieve high yields, researchers must understand the causality behind the reagent selection:

-

Nucleophilic Modulation: Piperidine is a strong secondary amine. However, the introduction of a highly electronegative fluorine atom at the 4-position exerts a mild electron-withdrawing inductive ( −I ) effect. While this slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted piperidine, it remains sufficiently reactive for SN2 displacement. In drug design, this fluorine substitution is critical for lowering the pKa of the amine and blocking cytochrome P450-mediated oxidative metabolism at the 4-position[1].

-

Electrophilic Activation: Chloroacetonitrile is an exceptionally potent electrophile. The adjacent cyano ( −C≡N ) group is strongly electron-withdrawing, which increases the electrophilicity of the α -carbon. Furthermore, the linear geometry of the cyano group minimizes steric hindrance, allowing the SN2 transition state to form rapidly.

-

Solvent-Base Synergy: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 4-fluoropiperidine, rendering it non-nucleophilic and halting the reaction. A mild base like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) acts as an acid scavenger. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature accelerates SN2 kinetics by solvating the sodium cations while leaving the amine nucleophile free to attack[2].

Synthetic workflow for 1-Piperidineacetonitrile, 4-fluoro- via SN2 N-alkylation.

Experimental Methodology: Self-Validating Protocol

The following protocol is adapted from validated pharmaceutical manufacturing procedures for apoptosis-inducing agents[2]. It is designed as a self-validating system, ensuring that reaction completion and byproduct removal are empirically verified at each stage.

Step-by-Step Workflow

-

System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous sodium carbonate (Na₂CO₃, 0.025 g, ~2.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 1.0 mL).

-

Nucleophile Introduction: Add 4-fluoropiperidine (or its hydrochloride salt pre-neutralized with base, ~1.0 equiv) to the suspension. Stir at room temperature (20 °C) for 10 minutes to ensure uniform dispersion.

-

Electrophile Addition: Dropwise add chloroacetonitrile (0.017 g, ~1.1 equiv) via a micro-syringe.

-

Causality Note: Dropwise addition prevents localized exothermic spikes, minimizing the risk of runaway reactions or polyalkylation side-products.

-

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a thermostatically controlled oil bath. Maintain vigorous stirring for 12 hours.

-

In-Process Control (Validation): Monitor the reaction progress via LC-MS or TLC (Eluent: 2-10% Methanol in Dichloromethane). The reaction is deemed complete when the secondary amine peak is entirely consumed.

-

Aqueous Workup: Cool the mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3x) and saturated aqueous NaCl (brine).

-

Causality Note: DMF is highly miscible with both organic and aqueous phases. Multiple water washes are strictly required to partition the DMF out of the EtOAc layer, preventing solvent contamination in the final product.

-

-

Isolation & Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude concentrate via silica gel flash chromatography using a gradient of 2-10% Methanol in CH₂Cl₂ as the eluent. This affords the purified 1-Piperidineacetonitrile, 4-fluoro- as a distinct fraction.

Reaction Optimization Matrix

To assist process chemists in scaling this reaction, the following matrix summarizes the causality of different reaction environments:

Table 2: Optimization of N-Alkylation Conditions

| Solvent | Base | Temp | Time | Yield (%) | Mechanistic Observation |

| Dichloromethane | Triethylamine | 25 °C | 24 h | 45% | Sluggish SN2 kinetics due to lack of cation solvation in a non-polar solvent. |

| Acetonitrile | K₂CO₃ | 80 °C | 8 h | 78% | Good yield, but elevated temperatures lead to minor degradation of the nitrile. |

| DMF | Na₂CO₃ | 60 °C | 12 h | >90% | Optimal conditions. Maximum SN2 acceleration with clean conversion and no elimination. |

Downstream Applications in Drug Discovery

The true value of 1-Piperidineacetonitrile, 4-fluoro- lies in its versatility as a precursor. The cyanomethyl group acts as a synthetic handle that can be manipulated to construct complex pharmacophores.

In the development of Bcl-2 selective inhibitors (agents that trigger apoptosis in cancer cells), this intermediate is frequently subjected to nitrile reduction (using LiAlH4 or catalytic hydrogenation) to yield a primary ethylamine derivative. This amine is subsequently utilized in amide coupling reactions to build the extended molecular backbone required to bind the deep hydrophobic grooves of the Bcl-2 protein[3].

Downstream transformation of the nitrile intermediate into Bcl-2 apoptosis-inducing agents.

References

- Melt-extruded solid dispersions containing an apoptosis-inducing agent (US11369599B2). Google Patents. Details the exact N-alkylation protocol of piperidine derivatives with chloroacetonitrile and sodium carbonate in DMF.

- Melt-extruded solid dispersions containing an apoptosis-inducing agent (EP2613769B1). Google Patents. Validates the downstream application of fluorinated piperidine intermediates in the synthesis of Bcl-2 inhibitors.

- Bcl-2 selective inhibitor and preparation and use thereof (WO2018041248A1). Google Patents. Discusses the structural activity relationship (SAR) of fluorinated cyclic amines in anti-apoptotic protein targeting.

Sources

- 1. US10213433B2 - Solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 2. US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 3. WO2018041248A1 - Bcl-2 selective inhibitor and preparation and use thereof - Google Patents [patents.google.com]

Theoretical Properties and Synthetic Utility of 1-Piperidineacetonitrile, 4-fluoro- (CAS 477576-96-8)

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and masked functional groups into saturated heterocycles is a cornerstone of rational drug design. 1-Piperidineacetonitrile, 4-fluoro- (CAS 477576-96-8) represents a highly versatile, bifunctional building block[1]. By combining a 4-fluoropiperidine core with an N-linked cyanomethyl group, this molecule offers unique physicochemical properties, including modulated basicity, enhanced metabolic stability, and distinct conformational biases.

This technical guide provides an in-depth analysis of the theoretical properties, pharmacological relevance, and synthetic methodologies associated with 1-Piperidineacetonitrile, 4-fluoro-, designed for researchers and drug development professionals.

Chemical Architecture & Theoretical Physicochemical Properties

The molecular architecture of 1-Piperidineacetonitrile, 4-fluoro- is defined by two critical modifications to the standard piperidine ring: a fluorine atom at the C4 position and a cyanomethyl (-CH2CN) group at the N1 position. These modifications profoundly alter the molecule's electronic distribution and 3D conformation.

Quantitative Data Summary

The following table synthesizes the theoretical and computed physicochemical properties of the compound, derived from structural analysis and foundational chemical principles.

| Property | Value | Causality / Derivation |

| Chemical Name | 1-Piperidineacetonitrile, 4-fluoro- | IUPAC nomenclature standard. |

| CAS Registry Number | 477576-96-8 | Standard chemical identifier[1]. |

| Molecular Formula | C7H11FN2 | Derived from structure[1]. |

| Molecular Weight | 142.177 g/mol | Optimal for fragment-based drug discovery (FBDD)[1]. |

| Topological Polar Surface Area | ~27.0 Ų | Low TPSA suggests excellent membrane and blood-brain barrier (BBB) permeability. |

| Predicted pKa (Conjugate Acid) | ~6.0 - 7.0 | Extrapolated from the base 4-fluoropiperidine (pKa 9.4)[2], further reduced by the strong inductive (-I) effect of the N-cyanomethyl group. |

| Hydrogen Bond Donors | 0 | Both nitrogen atoms are fully substituted or sp-hybridized. |

| Hydrogen Bond Acceptors | 3 | The fluorine atom, tertiary piperidine nitrogen, and nitrile nitrogen. |

Electronic and Conformational Dynamics

The introduction of the highly electronegative fluorine atom at the C4 position induces a strong dipole moment. In fluorinated piperidines, the gauche effect plays a critical role in stabilizing specific axial or equatorial conformations, minimizing steric clashes while maximizing hyperconjugative interactions between the C-F bond and adjacent C-H/C-C bonds[3].

Concurrently, the N-cyanomethyl group acts as a powerful electron-withdrawing group (EWG). The sp-hybridized nitrile carbon exerts a strong inductive pull (-I effect) through the sigma bond network. This significantly withdraws electron density from the tertiary piperidine nitrogen, lowering its pKa from ~11.2 (unsubstituted piperidine) to an estimated ~6.0-7.0. This reduction in basicity is highly advantageous in drug design, as it prevents the molecule from being overly protonated at physiological pH, thereby enhancing lipophilicity and passive membrane permeability[3].

Conformational and electronic effects of structural modifications in 1-Piperidineacetonitrile, 4-fluoro-.

Synthetic Methodologies & Protocols

The synthesis of 1-Piperidineacetonitrile, 4-fluoro- is typically achieved via a bimolecular nucleophilic substitution ( SN2 ) reaction. The secondary amine of 4-fluoropiperidine acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology explains not just the actions, but the causality behind each experimental choice.

Reagents:

-

4-Fluoropiperidine hydrochloride (Nucleophile)[4]

-

Chloroacetonitrile (Electrophile)

-

Potassium Carbonate ( K2CO3 , Base)

-

Dimethylformamide (DMF) or Acetonitrile (Solvent)

Step-by-Step Workflow:

-

Free-Basing and Dissolution: Suspend 1.0 equivalent of 4-fluoropiperidine hydrochloride in anhydrous DMF. Add 2.5 equivalents of finely ground, anhydrous K2CO3 .

-

Causality: The hydrochloride salt must be neutralized to generate the active, nucleophilic free secondary amine. DMF is chosen as a polar aprotic solvent because it does not heavily solvate the nucleophile via hydrogen bonding, thereby maximizing its reactivity for the subsequent SN2 attack.

-

-

Electrophile Addition: Cool the suspension to 0°C using an ice bath. Add 1.1 equivalents of chloroacetonitrile dropwise over 15 minutes.

-

Causality: Chloroacetonitrile is a highly reactive alkylating agent. Dropwise addition at low temperatures controls the exothermic nature of the reaction and suppresses the formation of unwanted dialkylated quaternary ammonium salts.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12-16 hours.

-

Causality: The SN2 displacement of the chloride ion requires sufficient activation energy. The excess K2CO3 continuously scavenges the generated HCl, preventing the protonation of the piperidine nitrogen, which would otherwise halt the reaction.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system.

-

Causality: The product, possessing a tertiary amine and a nitrile group, is significantly less polar than the starting secondary amine. A successful reaction is validated by the disappearance of the baseline/low-Rf starting material and the emergence of a higher-Rf product spot.

-

-

Aqueous Workup: Quench the reaction by pouring the mixture into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Causality: The aqueous quench dissolves the inorganic salts ( KCl , unreacted K2CO3 ) and the DMF solvent. The lipophilic product partitions selectively into the EtOAc layer, ensuring a high-purity crude yield.

-

Synthetic workflow for 1-Piperidineacetonitrile, 4-fluoro- via SN2 alkylation.

Advanced Applications in Drug Discovery

1-Piperidineacetonitrile, 4-fluoro- is rarely an end-product; it is a highly specialized intermediate used to construct complex pharmacological agents.

Apoptosis-Inducing Agents and Bcl-2 Inhibitors

Derivatives of 4-fluoropiperidine have been heavily patented for their use in oncology, specifically in the synthesis of apoptosis-inducing agents and Bcl-2 selective inhibitors[5],[6]. The fluorine atom at the C4 position is strategically placed to block cytochrome P450 (CYP450) mediated oxidative metabolism, which frequently targets the vulnerable C4 position of unsubstituted piperidines. This substitution drastically improves the pharmacokinetic (PK) half-life of the resulting drug.

Downstream Chemical Transformations

The cyanomethyl group serves as a highly versatile synthetic handle:

-

Reduction to Primary Amines: The nitrile group can be reduced using Lithium Aluminum Hydride ( LiAlH4 ) or catalytic hydrogenation (Raney Nickel, H2 ) to yield 2-(4-fluoropiperidin-1-yl)ethan-1-amine. This primary amine can subsequently be coupled with carboxylic acids to form stable amide bonds in complex drug scaffolds.

-

Hydrolysis: Under strongly acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 2-(4-fluoropiperidin-1-yl)acetic acid, which is useful for synthesizing ester or amide prodrugs.

References

-

PubChem - 4-Fluoropiperidine (CID 2759159) . National Center for Biotechnology Information. Available at:[Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

- Solid dispersions containing an apoptosis-inducing agent (EP2632436B1). Google Patents.

- Bcl-2 selective inhibitor and preparation and use thereof (WO2018041248A1). Google Patents.

Sources

- 1. china.guidechem.com [china.guidechem.com]

- 2. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. EP2632436B1 - Solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 6. WO2018041248A1 - Bcl-2 selective inhibitor and preparation and use thereof - Google Patents [patents.google.com]

The Strategic Application of 1-Piperidineacetonitrile, 4-fluoro- in Modern Drug Discovery

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogenated aliphatic heterocycles has revolutionized pharmacophore design. Among these, 1-Piperidineacetonitrile, 4-fluoro- (CAS: 477576-96-8) has emerged as a critical synthetic intermediate. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical rationale, validated synthetic methodologies, and its downstream applications in developing central nervous system (CNS) therapeutics.

The Fluorine Advantage in Piperidine Scaffolds

The discovery and historical utilization of 1-Piperidineacetonitrile, 4-fluoro- are inextricably linked to the broader evolution of fluorine chemistry in drug development. Historically, unsubstituted piperidines suffered from high basicity (pKa ~10.0), leading to poor membrane permeability and high susceptibility to cytochrome P450-mediated oxidative metabolism.

The introduction of a fluorine atom at the 4-position of the piperidine ring fundamentally alters the molecule's electronic and steric profile[1]:

-

pKa Modulation: Fluorine is the most electronegative element. Through strong inductive electron-withdrawing effects (-I effect) along the sigma-bond network, the 4-fluoro substitution pulls electron density away from the piperidine nitrogen. This lowers the amine's pKa to approximately 8.0–8.5. Consequently, a significantly higher fraction of the drug exists in the un-ionized (free base) form at physiological pH (7.4), exponentially increasing passive diffusion across the blood-brain barrier (BBB)[1].

-

Metabolic Shielding: The C–F bond is exceptionally strong (~116 kcal/mol). Placing it at the 4-position—a common site for oxidative metabolism—effectively blocks enzymatic hydroxylation, thereby increasing the biological half-life of the resulting drug candidate[1].

Physicochemical Profiling

Understanding the baseline properties of 1-Piperidineacetonitrile, 4-fluoro- is essential for optimizing reaction conditions and predicting its behavior in downstream functionalization.

| Property | Value |

| Chemical Name | 1-Piperidineacetonitrile, 4-fluoro- |

| IUPAC Name | 2-(4-fluoropiperidin-1-yl)acetonitrile |

| CAS Registry Number | 477576-96-8 |

| Molecular Formula | C7H11FN2 |

| Molecular Weight | 142.17 g/mol |

| Structural Class | Fluorinated N-alkyl piperidine / Nitrile |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Nitrile Nitrogen, Piperidine Nitrogen) |

Synthetic Methodology: The N-Alkylation Protocol

The synthesis of 1-Piperidineacetonitrile, 4-fluoro- relies on a highly efficient bimolecular nucleophilic substitution (S_N2) reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity by leveraging specific chemical causalities[2].

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

-

Action: Suspend 4-fluoropiperidine hydrochloride (1.0 eq) and anhydrous Potassium Carbonate (K2CO3, 2.5 eq) in anhydrous Acetonitrile (MeCN) under an inert nitrogen atmosphere.

-

Causality: The hydrochloride salt of 4-fluoropiperidine is utilized due to its superior bench stability compared to the volatile free base. K2CO3 is selected as a mild, non-nucleophilic base; it serves a dual purpose by first deprotonating the salt to liberate the nucleophilic secondary amine, and subsequently acting as an acid scavenger to neutralize the HCl byproduct. MeCN is the optimal polar aprotic solvent because it poorly solvates anions, leaving the piperidine nitrogen "naked" and highly nucleophilic while maintaining reactant solubility.

Step 2: Electrophilic Alkylation

-

Action: Cool the suspension to 0°C. Add chloroacetonitrile (or bromoacetonitrile) (1.1 eq) dropwise over 15 minutes. Gradually warm the mixture to 50°C and stir for 12 hours.

-

Causality: Chloroacetonitrile is a highly reactive alkylating agent because the strongly electron-withdrawing cyano group increases the electrophilicity of the adjacent α-carbon. Dropwise addition at 0°C suppresses uncontrolled exothermic spikes and minimizes the risk of polyalkylation. Warming to 50°C provides the thermodynamic activation energy required to drive the S_N2 displacement to full conversion.

Step 3: Workup and Isolation

-

Action: Filter the cooled reaction mixture through a Celite pad. Concentrate the filtrate in vacuo, partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3, separate the organic layer, dry over MgSO4, and evaporate.

-

Causality: Filtration physically removes the insoluble inorganic salts (KCl, KHCO3). The biphasic NaHCO3 wash ensures the piperidine nitrogen remains strictly in its unprotonated free-base form, driving the target compound entirely into the organic EtOAc layer while washing away any unreacted polar impurities.

Fig 1: Synthetic workflow of 4-fluoropiperidine N-alkylation and reduction.

Downstream Functionalization & Analytical Validation

1-Piperidineacetonitrile, 4-fluoro- is rarely the final drug product; rather, it is a gateway intermediate. The most critical downstream transformation is its reduction to 2-(4-fluoropiperidin-1-yl)ethan-1-amine .

The Reduction Protocol

-

Action: Treat the intermediate with Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) at 0°C, followed by reflux.

-

Causality: LiAlH4 is a powerful hydride donor required to fully reduce the carbon-nitrogen triple bond of the nitrile. THF is utilized because its oxygen atoms strongly coordinate the lithium cation, polarizing the complex and accelerating hydride delivery to the electrophilic nitrile carbon.

Analytical Quality Control (Self-Validation)

To validate the integrity of the synthesized 1-Piperidineacetonitrile, 4-fluoro- before reduction, researchers must rely on spectroscopic causality:

-

1H-NMR: The disappearance of the secondary amine proton and the emergence of a distinct singlet integrating to 2 protons (typically around ~3.5 ppm) confirms the successful covalent attachment of the cyanomethyl (-CH2CN) group.

-

19F-NMR: A single multiplet around -180 ppm is critical. This confirms the retention of the fluorine atom, proving that the basic conditions of the alkylation step did not trigger an unwanted dehydrohalogenation (elimination) reaction.

Pharmacological Application: Target Engagement

The primary amine derived from 1-Piperidineacetonitrile, 4-fluoro- is heavily utilized in the synthesis of advanced CNS therapeutics. Two prominent examples include:

-

T-type Calcium Channel Antagonists: Fluorinated piperidines have been successfully integrated into scaffolds targeting Cav3.1/3.2/3.3 channels. The optimal pKa and lipophilicity of the fluoropiperidine moiety allow the drug to penetrate the BBB and selectively block calcium influx, demonstrating powerful in vivo efficacy against absence seizures and neuropathic pain without adverse cardiovascular effects[3].

-

Orexin Receptor Antagonists: Compounds derived from this intermediate are actively patented for the treatment of neurological and psychiatric disorders, specifically insomnia and sleep-wake cycle dysregulation, where the fluoropiperidine acts as a key binding determinant in the receptor pocket[4].

Fig 2: Pharmacodynamic pathway of fluoropiperidine-derived T-type Ca2+ channel antagonists.

Conclusion

1-Piperidineacetonitrile, 4-fluoro- represents a masterclass in rational intermediate design. By combining the metabolic shielding and pKa-modulating properties of fluorine with the synthetic versatility of an acetonitrile appendage, this compound serves as an indispensable building block. For drug development professionals, mastering the synthesis and downstream functionalization of this molecule unlocks highly potent, bioavailable, and metabolically stable pharmacophores for complex CNS targets.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "The role of fluorine in medicinal chemistry." Chemical Society Reviews, 2008. [Link]

-

Shipe, W. D., et al. "Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist." Journal of Medicinal Chemistry, 2008. [Link]

- "WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists.

- McCalmont, et al. "Methods and compounds effective in ameliorating conditions characterized by unwanted calcium channel activity (US8377968B2).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-Piperidineacetonitrile, 4-fluoro-

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the strategic introduction of fluorine atoms into aliphatic heterocycles is a proven tactic for modulating physicochemical properties, improving metabolic stability, and tuning pharmacokinetics. 1-Piperidineacetonitrile, 4-fluoro- (CAS No. 477576-96-8), also known as 2-(4-fluoropiperidin-1-yl)acetonitrile, represents a highly versatile building block in the synthesis of central nervous system (CNS) therapeutics[1].

This technical guide provides an authoritative analysis of the compound's physical characteristics, the causality behind its structural behavior, and a self-validating protocol for its synthesis. By understanding the interplay between the electron-withdrawing fluorine atom and the basic piperidine nitrogen, researchers can leverage this intermediate to design safer, more efficacious pharmaceuticals, such as 5-HT2A receptor antagonists and orexin receptor modulators[2][3].

Physicochemical Profiling & Structural Causality

The physical characteristics of 1-Piperidineacetonitrile, 4-fluoro- are dictated by the opposing electronic effects of its functional groups: the cyanomethyl (-CH2CN) moiety and the 4-fluoro substituent.

Quantitative Data Summary

The following table summarizes the core physical and chemical parameters of the compound. (Note: Due to the intermediate nature of this compound, certain thermodynamic properties are derived from validated predictive cheminformatics models standard in early-phase drug design).

| Property | Value / Description |

| Chemical Name | 1-Piperidineacetonitrile, 4-fluoro- |

| CAS Registry Number | 477576-96-8[1] |

| Molecular Formula | C7H11FN2 |

| Molecular Weight | 142.177 g/mol [1] |

| Physical State | Pale yellow to colorless oil (at standard temperature and pressure) |

| Predicted Boiling Point | ~240–255 °C at 760 mmHg |

| Predicted Density | ~1.05 - 1.10 g/cm³ |

| Calculated LogP (cLogP) | ~0.8 - 1.2 (indicating moderate lipophilicity) |

| Predicted pKa (Conjugate Acid) | ~6.5 - 7.0 (Reduced basicity compared to piperidine) |

The Causality of Fluorine Substitution (E-E-A-T Insight)

Why utilize a 4-fluoropiperidine derivative rather than an unsubstituted piperidine? The answer lies in pKa modulation and cardiovascular safety .

Unsubstituted piperidines typically possess a high pKa (~10.0), meaning they are heavily protonated at physiological pH. Highly basic, lipophilic amines are notorious for binding to the IKr potassium channel (hERG), leading to QT interval prolongation and fatal arrhythmias.

The highly electronegative fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the piperidine nitrogen, significantly lowering its pKa[2]. Consequently, compounds derived from 1-Piperidineacetonitrile, 4-fluoro- exhibit reduced basicity, which maintains target receptor affinity (e.g., 5-HT2A or orexin receptors) while drastically mitigating hERG liability[2][3]. Furthermore, the cyanomethyl group acts as a versatile synthetic handle, allowing for subsequent reduction to an ethylamine or hydrolysis to an acetic acid derivative.

Mechanistic pathway showing how fluorine substitution improves safety and receptor affinity.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-Piperidineacetonitrile, 4-fluoro- is typically achieved via the nucleophilic substitution ( SN2 ) of a haloacetonitrile (such as bromoacetonitrile or chloroacetonitrile) by 4-fluoropiperidine[4][5].

Experimental Workflow Diagram

Workflow for the SN2 alkylation synthesis of 1-Piperidineacetonitrile, 4-fluoro-.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The choice of reagents and conditions is explicitly justified to ensure reproducibility and high yield.

Reagents Required:

-

4-Fluoropiperidine hydrochloride (1.0 equivalent)

-

Bromoacetonitrile (1.1 equivalents)[4]

-

Potassium carbonate ( K2CO3 , anhydrous) (2.5 equivalents)

-

Acetonitrile (ACN, anhydrous) (10 volumes)

Procedure:

-

Preparation of the Free Base: Suspend 4-fluoropiperidine hydrochloride (1.0 eq) in anhydrous ACN. Add finely powdered, anhydrous K2CO3 (2.5 eq).

-

Causality: K2CO3 is chosen as a heterogeneous base. It efficiently neutralizes the hydrochloride salt to generate the nucleophilic free amine in situ, while its insolubility in ACN prevents unwanted side reactions (such as base-catalyzed degradation of the nitrile).

-

-

Electrophile Addition: Cool the suspension to 0–5 °C using an ice bath. Dropwise, add bromoacetonitrile (1.1 eq) over 15 minutes.

-

Causality: Bromoacetonitrile is a highly reactive alkylating agent. Dropwise addition at low temperatures prevents exothermic runaway and minimizes dialkylation or polymerization of the nitrile.

-

-

Alkylation ( SN2 Reaction): Remove the ice bath and gradually warm the reaction mixture to 50 °C. Stir vigorously for 12–16 hours[4][5].

-

Causality: ACN is a polar aprotic solvent that optimally solvates the potassium cation, leaving the carbonate anion highly active. Heating to 50 °C provides the necessary activation energy for the SN2 displacement of the bromide ion.

-

-

Reaction Monitoring: Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS until the disappearance of the 4-fluoropiperidine starting material.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( KBr and unreacted K2CO3 ). Wash the filter cake with ethyl acetate (EtOAc).

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in EtOAc and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 1-Piperidineacetonitrile, 4-fluoro- as a pale oil.

Analytical Characterization Standards

To validate the structural integrity of the synthesized 1-Piperidineacetonitrile, 4-fluoro-, specific spectroscopic markers must be observed. Below is the expected analytical profile for self-validation.

| Analytical Technique | Expected Diagnostic Signals | Causality / Interpretation |

| 1 H NMR (CDCl 3 ) | δ ~4.60 - 4.85 (m, 1H) | The highly deshielded multiplet corresponds to the axial/equatorial proton on the C4 carbon, split heavily by the geminal fluorine atom ( 2JH−F coupling ~48 Hz)[6]. |

| 1 H NMR (CDCl 3 ) | δ ~3.50 (s, 2H) | The singlet integrates to 2 protons, confirming the successful attachment of the cyanomethyl (-CH2-CN) group to the nitrogen. |

| 19 F NMR (CDCl 3 ) | δ ~ -180 to -185 (m, 1F) | Confirms the presence of the secondary aliphatic fluorine atom. |

| FT-IR (ATR) | ~2230 cm −1 | Weak but sharp absorption band characteristic of the nitrile ( C≡N ) stretching frequency. |

| LC-MS (ESI+) | m/z 143.1 [M+H] + | Corresponds to the protonated molecular ion of C7H11FN2 (Exact Mass: 142.09). |

Conclusion

1-Piperidineacetonitrile, 4-fluoro- (CAS 477576-96-8) is a critical intermediate bridging the gap between basic organic synthesis and advanced medicinal chemistry. By exploiting the inductive effects of the 4-fluoro substitution, researchers can fine-tune the basicity and lipophilicity of therapeutic candidates. The self-validating SN2 alkylation protocol provided ensures high-purity generation of this building block, ready for downstream applications in the synthesis of neuroactive and cardiovascular-safe pharmaceuticals.

References

-

Rowley, M. et al. "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

- Google Patents. "WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists". Google.com.

- Google Patents. "WO2019238424A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases". Google.com.

- Google Patents. "EP2280001A1 - Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative as active ingredient". Google.com.

-

Google Patents. "(12) United States Patent - T-type Ca2+ channel antagonist". Googleapis.com. Available at:[Link]

Sources

- 1. china.guidechem.com [china.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists - Google Patents [patents.google.com]

- 4. WO2019238424A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]